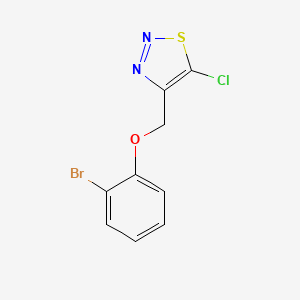
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-bromophenol, which is then reacted with chloromethyl methyl ether to form 2-bromophenoxymethyl chloride. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different thiadiazole derivatives with altered electronic properties.
Scientific Research Applications
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenoxy and chlorine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Bromophenoxy)methyl)benzoic acid
- 4-((2-Bromophenoxy)methyl)-N-(2-chlorophenyl)benzamide
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Uniqueness
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the presence of both bromophenoxy and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H6BrClN2OS |
|---|---|
Molecular Weight |
305.58 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C9H6BrClN2OS/c10-6-3-1-2-4-8(6)14-5-7-9(11)15-13-12-7/h1-4H,5H2 |
InChI Key |
OESAFRNQDDEVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(SN=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
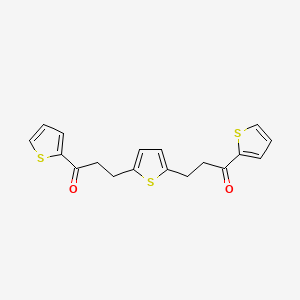
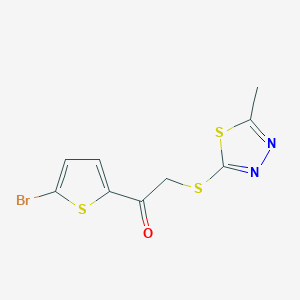
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
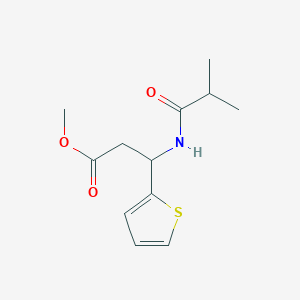
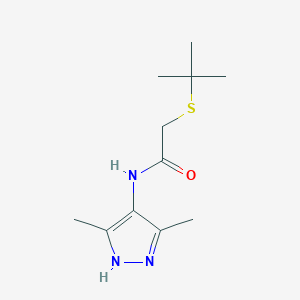

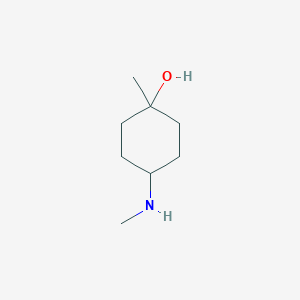
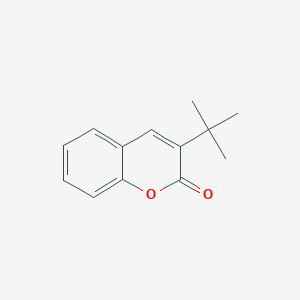
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)




